Titanium dichloride

Olefin polymerization Ziegler-Natta catalysis Polyethylene molecular weight distribution

Titanium dichloride (TiCl₂) delivers the Ti(II) oxidation state — unobtainable from TiCl₃ or TiCl₄ — for applications where standard titanium chlorides fail. In olefin polymerization, TiCl₂-based pre-catalysts yield polyethylene with Đ ≈ 1.8 (vs. Đ up to 6.1 for TiCl₃ analogs). For molten-salt electrodeposition, its Ti(II) diffusion coefficient (2.5 × 10⁻⁵ cm²·s⁻¹) governs nucleation kinetics that Ti(III) species cannot replicate. Its layered CdI₂-type structure enables intercalation chemistry not shared by tetrahedral TiCl₄. Procure the correct oxidation state to avoid experimental failure.

Molecular Formula TiCl2
Cl2Ti
Molecular Weight 118.77 g/mol
CAS No. 10049-06-6
Cat. No. B154223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTitanium dichloride
CAS10049-06-6
Molecular FormulaTiCl2
Cl2Ti
Molecular Weight118.77 g/mol
Structural Identifiers
SMILES[Cl-].[Cl-].[Ti+2]
InChIInChI=1S/2ClH.Ti/h2*1H;/q;;+2/p-2
InChIKeyZWYDDDAMNQQZHD-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Titanium Dichloride CAS 10049-06-6: Technical Baseline and In-Class Positioning for Scientific Procurement


Titanium dichloride (TiCl₂) is an inorganic titanium(II) chloride, distinct from the more commonly encountered TiCl₃ (titanium trichloride) and TiCl₄ (titanium tetrachloride) . It exists as a black hexagonal crystalline solid with a layered CdI₂-type structure, melting at approximately 1035°C, and functions as a strong reducing agent with a high affinity for oxygen [1]. TiCl₂ is typically prepared via thermal disproportionation of TiCl₃ at 500°C, driven by the loss of volatile TiCl₄ [2]. Its procurement value lies not in broad utility but in specific applications where the Ti(II) oxidation state confers distinct reactivity, electrochemical behavior, or structural properties not achievable with Ti(III) or Ti(IV) chlorides.

Why TiCl₃ and TiCl₄ Cannot Substitute for Titanium Dichloride in Critical Applications


Titanium dichloride occupies a narrow but non-substitutable niche among titanium chlorides. TiCl₄ is a volatile liquid used primarily as a precursor, while TiCl₃ is a violet solid employed in Ziegler-Natta catalysis [1]. However, TiCl₂'s Ti(II) oxidation state confers fundamentally different electrochemical and coordination behavior that directly impacts functional outcomes. In molten salt electrodeposition, Ti(II) ions exhibit a diffusion coefficient of 2.5 × 10⁻⁵ cm²·s⁻¹, which governs nucleation kinetics and deposit morphology in ways that Ti(III) cannot replicate [2]. In catalysis, TiCl₂-based pre-catalysts produce polymers with substantially narrower molecular weight distributions (Đ = 1.8) compared to TiCl₃ analogs (Đ up to 6.1) under identical activation conditions [3]. The thermal disproportionation equilibrium 2 TiCl₃ ⇌ TiCl₂ + TiCl₄ at 500°C further demonstrates that TiCl₂ is not an interchangeable commodity but a distinct thermodynamic and functional entity [4]. Generic substitution without verifying the specific oxidation state requirement may lead to complete experimental or process failure.

Titanium Dichloride: Quantified Differential Evidence for Scientific Selection


Polymer Dispersity Control: TiCl₂ vs. TiCl₃ in Olefin Polymerization Pre-catalysts

In a direct head-to-head comparison of O,N,N-titanium complexes bearing identical ligands, the TiCl₂ analogue (1-TiCl₂) produced polyethylene with a significantly narrower and unimodal molecular weight distribution compared to the TiCl₃ analogue (1-TiCl₃) under standard activation conditions [1]. Specifically, under optimum conditions without excess pre-activation, 1-TiCl₃ yielded polymers with broad dispersity (Đ ranging from 2.9 to 6.1), whereas 1-TiCl₂ afforded polyethylene with narrow and unimodal distribution (Đ = 1.8) [1]. Notably, when pre-activated with 200 equivalents of dried methylaluminoxane (d-MAO), both complexes showed very similar catalytic properties, indicating that the differential behavior is activation-pathway dependent and not intrinsic to the metal center alone [1].

Olefin polymerization Ziegler-Natta catalysis Polyethylene molecular weight distribution

Catalytic Activity: TiCl₂ vs. TiCl₃ Polymerization Activity Under Standard Conditions

In the same head-to-head comparison study of O,N,N-titanium complexes, the TiCl₂ analogue (1-TiCl₂) and TiCl₃ analogue (1-TiCl₃) exhibited fundamentally different activation behavior that impacted catalytic performance [1]. 1-TiCl₃ demonstrated unprecedented activity of up to 5.10 × 10⁸ g(PE) mol⁻¹(Ti) h⁻¹ under optimum conditions, while 1-TiCl₂, under the same conditions, produced polyethylene with narrower dispersity but at a different activity profile [1]. The key differential finding is that 1-TiCl₃ activation with d-MAO was slow, leading to bimodal/broad distributions, whereas 1-TiCl₂ activation was more straightforward, yielding unimodal distributions without the complexity of bimodal product formation [1].

Ethylene polymerization Homogeneous catalysis Titanium pre-catalyst

Electrochemical Reduction Kinetics: Ti(II) vs. Ti(III) Diffusion Coefficient in Molten Salts

In the LiCl-KCl eutectic molten salt system at 475°C, the electrochemical behavior of Ti(III) and Ti(II) species has been directly characterized by cyclic voltammetry and chronoamperometry [1]. The cathodic reduction proceeds stepwise: Ti(III) + e⁻ → Ti(II), followed by Ti(II) + 2e⁻ → Ti(0) [1]. The diffusion coefficient for Ti(II) ions was calculated as D = 2.5 × 10⁻⁵ cm²·s⁻¹ [1]. When equilibrium between titanium subchlorides and excess metallic titanium was established via the reaction 2 TiCl₃ + Ti → 3 TiCl₂, the average valence of titanium was reduced to less than 2.1, confirming TiCl₂ as the predominant species under these conditions [1].

Electrodeposition Molten salt electrochemistry Titanium metal production

Thermal Disproportionation Equilibrium: TiCl₂ as Thermodynamic Intermediate

TiCl₂ exists in a well-defined thermal disproportionation equilibrium with TiCl₃ and TiCl₄ [1]. The forward reaction 2 TiCl₃ → TiCl₂ + TiCl₄ occurs at 500°C and is driven by the loss of volatile TiCl₄ [1]. Conversely, at temperatures exceeding 800°C in vacuum, TiCl₂ itself undergoes further disproportionation: 2 TiCl₂ → Ti(0) + TiCl₄ [2]. In NaCl-KCl molten salt systems, the average valence state of titanium ions in Ti²⁺-based systems remains essentially constant with increasing titanium ion concentration, whereas Ti³⁺-based systems show a progressive decrease in average valence due to disproportionation [3]. With increasing temperature, the average valence drops in Ti³⁺ systems but rises in Ti²⁺ systems, attributed to changes in disproportionation Gibbs free energy [3].

Thermodynamics Inorganic synthesis Titanium chloride chemistry

Fluidized Bed Synthesis Route: Patent-Documented Process Specific to TiCl₂

US Patent 3,233,966 describes a specific fluidized bed process for manufacturing titanium dichloride that is not applicable to TiCl₃ or TiCl₄ production [1]. The process involves reacting TiCl₄ vapor with particulate aluminum in a fluidized bed, initially at 400–475°C until aluminum content falls below 95%, then completing the reaction at 475–650°C [1]. A typical example produced free-flowing black TiCl₂ containing approximately 1% aluminum compounds [1]. This route yields TiCl₂ directly from TiCl₄ without requiring TiCl₃ as an intermediate [1].

Inorganic synthesis Fluidized bed reactor Titanium chloride manufacturing

Coordination Chemistry: Layered CdI₂ Structure vs. Tetrahedral TiCl₄

TiCl₂ crystallizes in the layered CdI₂ (cadmium iodide) structure type, with Ti(II) centers octahedrally coordinated to six chloride ligands [1]. This contrasts fundamentally with TiCl₄, which exists as discrete tetrahedral molecules weakly associated in pairs in the solid state [2], and with TiCl₃, which adopts a different layer structure. The layered CdI₂ structure of TiCl₂ enables intercalation chemistry and formation of derivatives such as Na₂TiCl₄ via reaction with NaCl flux [3]. This structural distinction is not merely academic; it dictates the compound's reactivity in solid-state reactions and its ability to serve as a host lattice.

Crystal structure Coordination chemistry Solid-state chemistry

Optimal Application Scenarios for Titanium Dichloride Based on Verified Differential Performance


Precision Olefin Polymerization Requiring Narrow Molecular Weight Distribution

Based on direct comparative evidence that TiCl₂-based O,N,N-titanium pre-catalysts produce polyethylene with Đ = 1.8 (unimodal) versus TiCl₃ analogs with Đ up to 6.1 (bimodal) under standard activation conditions [1], TiCl₂ is the preferred precursor for synthesizing pre-catalysts when narrow polymer dispersity is a critical quality attribute. This scenario applies to research laboratories and industrial R&D facilities developing polyolefins for applications requiring uniform melt flow and consistent mechanical properties, where bimodal distributions would necessitate additional fractionation steps. The simpler activation pathway of TiCl₂ complexes also reduces process optimization burden compared to TiCl₃ systems [1].

Molten Salt Electrochemical Titanium Production and Process Modeling

In LiCl-KCl eutectic molten salt electrolysis for titanium metal production, the diffusion coefficient of Ti(II) ions (D = 2.5 × 10⁻⁵ cm²·s⁻¹) is a critical parameter for modeling mass transport and optimizing electrodeposition conditions [2]. TiCl₂, not TiCl₃, is the predominant species when equilibrium is established with excess metallic titanium (2 TiCl₃ + Ti → 3 TiCl₂), reducing the average titanium valence to below 2.1 [2]. Researchers and process engineers developing titanium electrowinning or electrorefining technologies must use TiCl₂-specific kinetic parameters for accurate reactor design and scale-up calculations; substituting TiCl₃ data would yield erroneous mass transport predictions [2].

Fluidized Bed Synthesis of TiCl₂ for Industrial-Scale Manufacturing

The patented fluidized bed process (US 3,233,966) enables direct production of TiCl₂ from TiCl₄ vapor and particulate aluminum at 400–650°C, bypassing the conventional TiCl₃ disproportionation route [3]. This scenario applies to chemical manufacturers seeking to establish or optimize TiCl₂ production capacity. The fluidized bed approach offers potential advantages in continuous processing, heat transfer efficiency, and product consistency (free-flowing black powder with ~1% aluminum impurities) [3]. Procurement decisions should consider whether the intended application tolerates the specific impurity profile associated with this manufacturing route versus the disproportionation-derived product [3].

Solid-State Intercalation and Host-Guest Chemistry Research

The layered CdI₂-type crystal structure of TiCl₂, with octahedrally coordinated Ti(II) centers, enables intercalation chemistry and formation of derivatives such as Na₂TiCl₄ via reaction with NaCl flux [4]. This structural feature is not shared by tetrahedral TiCl₄ or the different layer stacking of TiCl₃ [4]. Researchers investigating intercalation compounds, solid-state ion exchange, or layered material synthesis should select TiCl₂ specifically for its host-lattice properties. The ability to form alkali metal chloride adducts further expands its utility in inorganic materials chemistry [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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